2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of resorcinol, an aldehyde, and malononitrile in the presence of a catalyst. For instance, a green synthesis approach uses a mesoporous silica nanoparticle functionalized with an organobase (TBD) as a catalyst, which allows the reaction to proceed at room temperature in aqueous media .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions are often applied to scale up the synthesis. The use of environmentally benign conditions and reusable catalysts is emphasized to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antibacterial properties, making it useful in developing new antibiotics.
Medicine: Its potential as an anticancer agent is being explored due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation . In biological systems, it may interact with bacterial cell walls or DNA, disrupting essential processes and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This compound also exhibits antibacterial and corrosion inhibition properties.
2-amino-4H-chromenes: These compounds are known for their wide range of biological activities, including anticancer and antiviral properties.
Uniqueness
What sets 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group, for example, can enhance its electron-donating properties, potentially increasing its efficacy in certain applications.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXZJYOTMYIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384547 |
Source
|
Record name | 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119825-06-8 |
Source
|
Record name | 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.